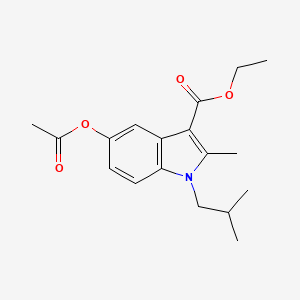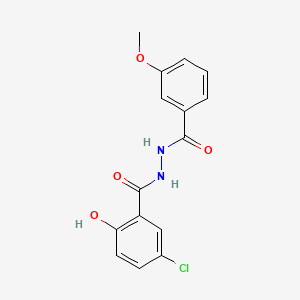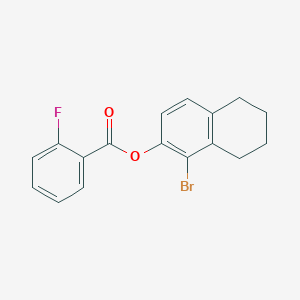![molecular formula C23H24N2O B5879999 2-[4-(1-pyrenylmethyl)-1-piperazinyl]ethanol](/img/structure/B5879999.png)
2-[4-(1-pyrenylmethyl)-1-piperazinyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(1-pyrenylmethyl)-1-piperazinyl]ethanol is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is also known as PPE or Pyrene-Piperazine-Ethanol. This compound is a fluorescent derivative of piperazine and has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
2-[4-(1-pyrenylmethyl)-1-piperazinyl]ethanol has been widely used in scientific research due to its fluorescent properties. It has been used as a fluorescent probe to study the interaction of proteins, nucleic acids, and other biomolecules. It has also been used to study the binding affinity of ligands to receptors and to monitor the localization of proteins in cells. Additionally, it has been used in drug discovery research to screen for potential drug candidates.
Wirkmechanismus
The mechanism of action of 2-[4-(1-pyrenylmethyl)-1-piperazinyl]ethanol is based on its ability to interact with biomolecules through non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. The compound has a hydrophobic pyrene moiety that can interact with hydrophobic regions of biomolecules, while the piperazine moiety can interact with polar regions. The fluorescence of the compound is due to the excitation of the pyrene moiety by UV light, which leads to the emission of light at a longer wavelength.
Biochemical and Physiological Effects:
2-[4-(1-pyrenylmethyl)-1-piperazinyl]ethanol has been shown to have minimal biochemical and physiological effects on cells and tissues. It is not toxic to cells and does not interfere with cell viability or proliferation. However, it should be noted that the compound may interact with specific biomolecules and alter their function, which may have downstream effects on cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[4-(1-pyrenylmethyl)-1-piperazinyl]ethanol in lab experiments is its high sensitivity and specificity. The compound can be used to monitor the interaction of biomolecules in real-time, which can provide valuable insights into their function. Additionally, the compound is easy to use and can be added directly to samples without the need for complex preparation procedures.
One of the limitations of using 2-[4-(1-pyrenylmethyl)-1-piperazinyl]ethanol is its limited solubility in aqueous solutions. The compound is highly hydrophobic and can form aggregates in aqueous solutions, which can affect its fluorescence properties. Additionally, the compound may interact with other molecules in the sample, which can lead to false-positive or false-negative results.
Zukünftige Richtungen
There are several future directions for the use of 2-[4-(1-pyrenylmethyl)-1-piperazinyl]ethanol in scientific research. One potential application is in the development of new drug candidates. The compound can be used to screen for potential drug candidates by monitoring their interaction with specific biomolecules. Additionally, the compound can be used to study the structure and function of proteins and nucleic acids, which can provide valuable insights into their role in cellular processes. Finally, the compound can be used to study the interaction of biomolecules in complex systems such as cells and tissues, which can provide a better understanding of their function in vivo.
Conclusion:
2-[4-(1-pyrenylmethyl)-1-piperazinyl]ethanol is a unique compound that has gained significant attention in scientific research due to its fluorescent properties. It has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. The compound has a wide range of applications, including the study of protein-protein interactions, drug discovery, and the monitoring of cellular processes. While there are limitations to its use, the compound has significant potential for future research and development in the field of biomedical sciences.
Synthesemethoden
The synthesis of 2-[4-(1-pyrenylmethyl)-1-piperazinyl]ethanol involves the reaction of pyrene-1-carboxaldehyde with piperazine in the presence of ethanol. The reaction is carried out under reflux conditions for several hours, and the product is purified using column chromatography. The yield of the product is around 50-60%, and the purity is determined by HPLC.
Eigenschaften
IUPAC Name |
2-[4-(pyren-1-ylmethyl)piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O/c26-15-14-24-10-12-25(13-11-24)16-20-7-6-19-5-4-17-2-1-3-18-8-9-21(20)23(19)22(17)18/h1-9,26H,10-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLYISKQZVAPLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Pyren-1-ylmethyl)piperazin-1-yl]ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4,7-dimethyl-2-oxo-2H-chromen-6-yl)amino]-4-oxo-2-butenoic acid](/img/structure/B5879930.png)


![N'-[(5-bromo-2-chlorobenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5879949.png)

![2-methyl-5-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5879980.png)

![7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5879984.png)
![2-[3-(3,4-dichlorophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5879997.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B5880000.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5880004.png)
